molecular formula C12H8ClNO3 B1468098 6-(3-Chlorophenoxy)pyridine-2-carboxylic acid CAS No. 137640-91-6

6-(3-Chlorophenoxy)pyridine-2-carboxylic acid

Cat. No. B1468098
CAS RN: 137640-91-6
M. Wt: 249.65 g/mol
InChI Key: OLZSEIZULIUQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Chlorophenoxy)pyridine-2-carboxylic acid is a versatile chemical compound used in various scientific research areas. Its applications range from pharmaceuticals to agrochemicals, making it an essential tool for studying chemical processes and developing innovative solutions. It has a molecular formula of C12H8ClNO3 and a molecular weight of 249.65 .


Molecular Structure Analysis

The molecular structure of 6-(3-Chlorophenoxy)pyridine-2-carboxylic acid consists of a pyridine ring attached to a carboxylic acid group and a chlorophenoxy group . This structure is similar to other pyridinecarboxylic acids .


Chemical Reactions Analysis

Pyridine-2-carboxylic acid, a related compound, has been used as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones . The reaction proceeded through the carbocation intermediate .

Scientific Research Applications

Environmental Analysis of Herbicides

6-(3-Chlorophenoxy)pyridine-2-carboxylic acid: is utilized in the environmental analysis of herbicides. It can be derivatized to form amide derivatives, which are then detectable using gas chromatography-mass spectrometry (GC-MS). This application is crucial for monitoring and controlling the presence of herbicides in water and soil, ensuring environmental safety and compliance with regulations .

Organic Synthesis

In the realm of organic synthesis, 6-(3-Chlorophenoxy)pyridine-2-carboxylic acid serves as a versatile building block. It can undergo various chemical reactions, including substitution, elimination, and coupling, to create complex organic molecules. This compound’s reactivity is particularly valuable for synthesizing pharmaceuticals and agrochemicals .

Nanotechnology

This compound finds applications in nanotechnology, particularly in the modification of surfaces of nanoparticles and nanostructures like carbon nanotubes and graphene. Its carboxylic acid group can interact with the surface of nanoparticles, aiding in their dispersion and incorporation into larger nanocomposites .

Polymer Science

6-(3-Chlorophenoxy)pyridine-2-carboxylic acid: is also significant in polymer science. It can act as a monomer, additive, or catalyst in the creation and modification of polymers. This application is essential for developing new materials with specific properties for industrial use .

Agricultural Chemistry

In agricultural chemistry, this compound is used as a raw material for creating herbicides. Its structural properties allow it to interact with various biological targets, providing effective weed control in crop production .

Dye Industry

The compound is an important raw material in the dye industry. Its chemical structure can be tailored to produce dyes with desired properties, such as colorfastness and resistance to fading .

Analytical Chemistry

In analytical chemistry, 6-(3-Chlorophenoxy)pyridine-2-carboxylic acid is used for the derivatization of other compounds to enhance their detectability and quantification in complex mixtures. This is particularly useful in the quality control of various products .

Medicinal Chemistry

Lastly, in medicinal chemistry, this compound’s derivatives are explored for their potential therapeutic applications. Its ability to bind to various receptors and enzymes makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these biological targets is beneficial .

properties

IUPAC Name

6-(3-chlorophenoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-8-3-1-4-9(7-8)17-11-6-2-5-10(14-11)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZSEIZULIUQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137640-91-6
Record name 6-(3-chlorophenoxy)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Chlorophenoxy)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(3-Chlorophenoxy)pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(3-Chlorophenoxy)pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(3-Chlorophenoxy)pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(3-Chlorophenoxy)pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(3-Chlorophenoxy)pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.